molecular formula C22H18O3S B11141850 6-[(2-methylbenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one

6-[(2-methylbenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one

Cat. No.: B11141850
M. Wt: 362.4 g/mol
InChI Key: NUMJILWQNZNVDG-NDENLUEZSA-N
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Description

6-[(2-methylbenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one is a complex organic compound with a unique structure that combines benzofuran, thienyl, and methylbenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-methylbenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one typically involves multiple steps, including the formation of the benzofuran core, the introduction of the thienyl and methylbenzyl groups, and the final coupling reactions. Common reagents used in these steps include organometallic reagents, halogenating agents, and catalysts such as palladium or copper.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic and thienyl positions.

    Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzofuran and thienyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

6-[(2-methylbenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(2-methylbenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(2-methylbenzyl)oxy]-2-[(Z)-1-(2-thienyl)methylidene]-1-benzofuran-3-one
  • 6-[(2-methylbenzyl)oxy]-2-[(Z)-1-(4-methyl-2-thienyl)methylidene]-1-benzofuran-3-one

Uniqueness

6-[(2-methylbenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one is unique due to the specific positioning of the thienyl and methylbenzyl groups, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C22H18O3S

Molecular Weight

362.4 g/mol

IUPAC Name

(2Z)-6-[(2-methylphenyl)methoxy]-2-[(3-methylthiophen-2-yl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C22H18O3S/c1-14-5-3-4-6-16(14)13-24-17-7-8-18-19(11-17)25-20(22(18)23)12-21-15(2)9-10-26-21/h3-12H,13H2,1-2H3/b20-12-

InChI Key

NUMJILWQNZNVDG-NDENLUEZSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=CC=C4C

Canonical SMILES

CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=CC=C4C

Origin of Product

United States

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